1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one
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Overview
Description
1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a complex organic compound featuring a benzothiazole ring fused with a pyrrolidinone structure. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of the compound “1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one” is associated with the treatment of tuberculosis . The compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis . The specific target within the bacterial cell is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death, thereby exerting an anti-tubercular effect .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound compromises the integrity of the bacterial cell wall, leading to cell lysis and death . This results in a potent anti-tubercular effect .
Preparation Methods
The synthesis of 1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one involves several steps:
Condensation Reaction: The initial step typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole core structure.
Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions .
Chemical Reactions Analysis
1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of dyes and functional materials.
Comparison with Similar Compounds
1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be compared with other benzothiazole derivatives:
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: This compound also exhibits anticancer properties but has a different mechanism of action involving the inhibition of c-Jun NH2-terminal kinase.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst in organic synthesis, this compound differs in its industrial applications.
The uniqueness of this compound lies in its dual functionality, combining the biological activities of both benzothiazole and pyrrolidinone structures.
Properties
IUPAC Name |
1-[3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-12-6-3-7-13-15(12)18-16(21-13)17-9-5-11-19-10-4-8-14(19)20/h3,6-7H,2,4-5,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHIWZTTHBMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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